molecular formula C26H26N2O4 B2905261 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one CAS No. 898455-60-2

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2905261
CAS No.: 898455-60-2
M. Wt: 430.504
InChI Key: GSGFNSXZZHPLTP-UHFFFAOYSA-N
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Description

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic compound that features a unique combination of isoquinoline and quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization and functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include the treatment of infectious diseases, cancer, and neurological disorders.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and function.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar compounds to 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one include other derivatives of isoquinoline and quinoline, such as:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and synthetic versatility.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c29-24-14-22(16-27-13-11-19-6-1-2-8-21(19)15-27)31-17-25(24)32-18-26(30)28-12-5-9-20-7-3-4-10-23(20)28/h1-4,6-8,10,14,17H,5,9,11-13,15-16,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFNSXZZHPLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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